

5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide SMILES string and InChIKey

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Compound of Interest

Compound Name:	5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide
CAS No.:	199458-98-5
Cat. No.:	B11948768

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An In-Depth Technical Guide to **5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide**, a compound of interest within the broader class of furan-based carboxamides. While specific literature on this exact molecule is sparse, this document synthesizes available data, established chemical principles, and insights from structurally related compounds to offer a valuable resource for researchers, scientists, and professionals in drug development. This guide covers its chemical identity, physicochemical properties, a proposed synthetic route based on established methodologies, and a discussion of its potential applications inferred from analogous structures. The information is presented to uphold the highest standards of scientific integrity, providing both theoretical grounding and practical insights.

Chemical Identity and Molecular Descriptors

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representations. For **5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide**, the key identifiers have been consolidated from authoritative chemical databases.

Nomenclature and Structure

- Systematic IUPAC Name: 5-(2-chlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide[1]
- Molecular Formula: C₁₈H₁₄ClNO₂[1]
- Molecular Weight: 311.76 g/mol

The structure comprises a central furan-2-carboxamide core. A 2-chlorophenyl group is attached at the 5-position of the furan ring, and the amide nitrogen is substituted with a 4-methylphenyl (p-tolyl) group.

Caption: 2D structure of **5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide**.

Structural Identifiers

For unambiguous identification in databases and computational models, the following standard line notations are used:

Identifier	String	Source
SMILES	<chem>CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl</chem>	PubChem[1]
InChIKey	BTSFFWWYOZLPID-UHFFFAOYSA-N	PubChem[1]

These identifiers are crucial for cheminformatics applications, enabling researchers to perform structural searches and cross-reference information across various databases.

Physicochemical and Predicted Properties

Understanding the physicochemical profile of a compound is essential for predicting its behavior in biological systems and for designing experimental protocols. The following properties are computationally predicted, as experimental data for this specific molecule is not readily available.

Property	Predicted Value	Source
Monoisotopic Mass	311.07132 Da	PubChem[1]
XlogP	4.8	PubChem[1]
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	2	PubChem
Rotatable Bonds	3	PubChem

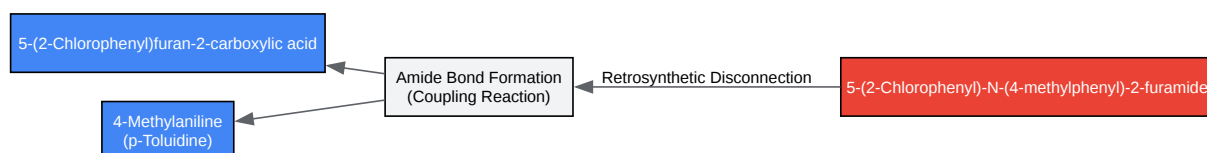
The high XlogP value suggests that the molecule is quite lipophilic, which has significant implications for its solubility, membrane permeability, and potential for oral bioavailability. This characteristic is common for molecules designed to interact with intracellular targets.

Proposed Synthesis Protocol

While a specific, published synthesis route for **5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide** is not available, a robust and logical pathway can be proposed based on well-established amide bond formation reactions. The most direct approach involves the coupling of 5-(2-chlorophenyl)furan-2-carboxylic acid with 4-methylaniline (p-toluidine).

Retrosynthetic Analysis

The key disconnection is at the amide bond, a common and reliable strategy in synthetic organic chemistry. This leads to two primary starting materials: a carboxylic acid and an amine.



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Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Workflow

This protocol describes a standard procedure for amide coupling using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its efficiency and mild reaction conditions.

Step 1: Activation of the Carboxylic Acid

- Dissolve 1.0 equivalent of 5-(2-chlorophenyl)furan-2-carboxylic acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add 1.1 equivalents of HATU and 1.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA).
- Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. The causality here is the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine.

Step 2: Amide Bond Formation

- In a separate flask, dissolve 1.05 equivalents of 4-methylaniline in a small amount of the same anhydrous solvent.
- Add the amine solution dropwise to the activated carboxylic acid mixture from Step 1.
- Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

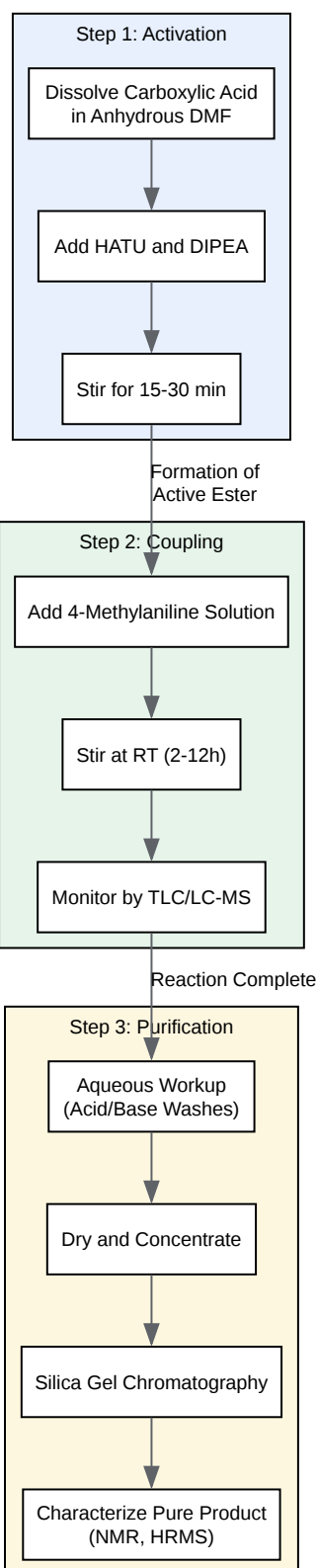
Step 3: Workup and Purification

- Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove

excess base and amine, followed by a wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide**.

Self-Validation: Each step includes a validation checkpoint. The activation can be confirmed by the consumption of the acid (TLC). The final product's identity and purity should be rigorously confirmed by ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).



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Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications and Scientific Context

While **5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide** itself does not have extensive published biological data, the furan-2-carboxamide scaffold is prevalent in medicinal chemistry. Analysis of structurally similar compounds provides a strong basis for hypothesizing its potential utility.

Antiviral and Anticancer Research

Many molecules containing the 5-phenyl-furan-2-carboxamide core have been investigated for their biological activities. For instance, derivatives of 5-(4-chlorophenyl)furan have shown inhibitory activity against tubulin polymerization, a validated target in cancer chemotherapy[2]. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Furthermore, related heterocyclic structures, such as 1,3,4-thiadiazole sulfonamides derived from chlorophenyl moieties, have been synthesized and tested for antiviral properties, showing activity against the tobacco mosaic virus[3]. This suggests that the combination of a halogenated phenyl ring and a five-membered heterocycle can be a fruitful starting point for the development of bioactive agents.

Agrochemical Development

The 2-furamide moiety is also a known building block in the synthesis of agrochemicals[4]. Its chemical stability and the ability to introduce diverse substituents make it a versatile scaffold for creating new herbicides, fungicides, or insecticides. The specific combination of the 2-chlorophenyl and 4-methylphenyl groups could modulate the compound's activity spectrum and selectivity towards specific agricultural pests or weeds.

Conclusion

5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide is a distinct chemical entity defined by its SMILES and InChIKey identifiers. While direct experimental data is limited, this guide provides a robust framework for its synthesis and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic protocol is reliable and can be readily implemented in a standard organic chemistry laboratory. The insights into its potential as an anticancer or antiviral agent, derived from related compounds, underscore its

relevance as a target for future research and development. This document serves as a foundational resource to stimulate and guide further investigation into this promising molecule.

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